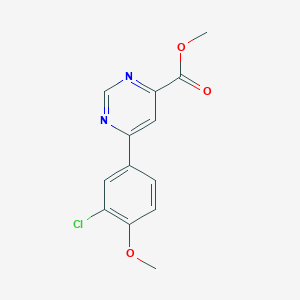

Methyl 6-(3-chloro-4-methoxyphenyl)pyrimidine-4-carboxylate

Description

Properties

Molecular Formula |

C13H11ClN2O3 |

|---|---|

Molecular Weight |

278.69 g/mol |

IUPAC Name |

methyl 6-(3-chloro-4-methoxyphenyl)pyrimidine-4-carboxylate |

InChI |

InChI=1S/C13H11ClN2O3/c1-18-12-4-3-8(5-9(12)14)10-6-11(13(17)19-2)16-7-15-10/h3-7H,1-2H3 |

InChI Key |

VRJCJIVIECVPBI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NC=N2)C(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields reported in various studies for each step in the synthesis of Methyl 6-(3-chloro-4-methoxyphenyl)pyrimidine-4-carboxylate:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrimidine Formation | Ethyl acetoacetate, urea, HCl, ethanol (reflux) | 60-70 | Intermediate formation |

| Chlorination | Phosphorus oxychloride (105°C) | 70-75 | Controlled temperature is crucial |

| Methoxylation | Methyl iodide, K2CO3 | 65-80 | Base choice affects selectivity |

| Esterification | Methanol, H2SO4 (reflux) | 80-90 | High yield achievable with proper conditions |

Challenges and Considerations

The synthesis of this compound presents several challenges:

Selectivity : Achieving selective substitution at specific positions on the pyrimidine ring can be difficult due to the potential for multiple reactive sites.

Purity : Maintaining high purity levels throughout the synthesis is critical, especially when moving from one step to another. Techniques such as column chromatography are often employed for purification.

Safety Concerns : Many reagents used in these reactions are hazardous; thus, appropriate safety measures must be taken during synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(3-chloro-4-methoxyphenyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Common in aromatic compounds, where one substituent is replaced by another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation reactions using reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Methyl 6-(3-chloro-4-methoxyphenyl)pyrimidine-4-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurodegenerative diseases and cancer.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 6-(3-chloro-4-methoxyphenyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it could inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight : The target compound’s phenyl group increases its molecular weight significantly compared to simpler derivatives (e.g., 150.14 g/mol for the unsubstituted methyl pyrimidine-4-carboxylate).

Solubility Trends : Smaller derivatives (e.g., methyl pyrimidine-4-carboxylate) exhibit higher solubility in polar organic solvents due to reduced steric hindrance and lower lipophilicity . The target compound’s phenyl group likely reduces aqueous solubility but enhances solubility in chlorinated solvents.

Hydrogen Bonding and Crystallinity

Hydrogen bonding patterns, critical for crystal packing and stability, are influenced by substituents. For example:

- Methylthio groups (in and ) may participate in weak hydrogen bonds (C–H···S interactions), whereas methoxy groups (in the target compound) can act as hydrogen bond acceptors via oxygen .

- The chloro substituent in the target compound may contribute to halogen bonding, enhancing crystal rigidity compared to non-halogenated analogs.

Research Tools and Methodologies

Crystallographic software such as SHELXL (for structure refinement) and ORTEP-3 (for graphical representation) are standard tools for analyzing pyrimidine derivatives . These programs enable precise determination of bond angles, torsional conformations, and intermolecular interactions, which are critical for understanding structure-property relationships.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for Methyl 6-(3-chloro-4-methoxyphenyl)pyrimidine-4-carboxylate?

- Answer: The compound can be synthesized via multi-step routes involving:

- Biginelli reaction : Condensation of substituted aldehydes (e.g., 3-chloro-4-methoxybenzaldehyde), β-keto esters, and thioureas in a one-pot reaction under acidic conditions .

- Cyclization strategies : Post-condensation modifications, such as chlorination using POCl₃ or functionalization with ammonium acetate to introduce amino groups .

- Catalytic systems : Palladium or copper catalysts in cross-coupling reactions to attach aryl/heteroaryl groups to the pyrimidine core .

Q. Which analytical techniques are recommended for validating purity and structural integrity?

- Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and monitor reaction progress (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 323.05) .

Advanced Research Questions

Q. How can contradictions between XRD and NMR data in structural characterization be resolved?

- Answer:

- X-ray crystallography : Resolves ambiguities in bond lengths/angles (e.g., mean C–C bond length: 1.52 Å) and confirms stereochemistry .

- Computational modeling : DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental NMR shifts, identifying discrepancies due to dynamic effects (e.g., rotamers) .

- Dynamic NMR : Variable-temperature studies to detect conformational exchange broadening in solution .

Q. What strategies enable regioselective functionalization of the pyrimidine ring?

- Answer:

- Directed metalation : Use of LDA (lithium diisopropylamide) at −78°C to deprotonate specific positions (e.g., C5) for electrophilic quenching .

- Protecting groups : Temporary protection of reactive sites (e.g., methoxy or chloro groups) using TBS or Boc groups to direct substitution .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids under Pd(PPh₃)₄ catalysis for selective C6 modifications .

Q. How to design experiments for studying the compound’s reactivity under varying conditions?

- Answer:

- Solvent screening : Test polar (DMF, DMSO) vs. non-polar (toluene) solvents to assess reaction rates and byproduct formation .

- pH-dependent stability : Hydrolysis studies in buffered solutions (pH 2–12) monitored via UV-Vis spectroscopy (λmax 270 nm) .

- Oxidative stress tests : Expose to H₂O₂ or tert-butyl hydroperoxide to evaluate degradation pathways .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.